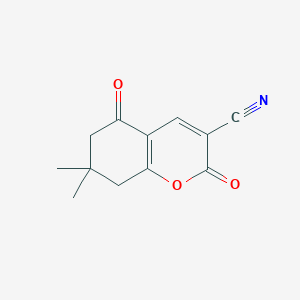

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a versatile chemical compound known for its unique structural properties and reactive nature. This compound finds applications in various scientific research areas, including medicinal chemistry, materials science, and organic synthesis.

Mecanismo De Acción

In recent years, there has been a considerable amount of research with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Métodos De Preparación

The synthesis of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of a green catalyst, such as onion extract, to facilitate the reaction . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .

Análisis De Reacciones Químicas

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential therapeutic properties. In materials science, it is used to develop new materials with unique properties. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in the detection of explosives, such as picric acid, due to its high selectivity and sensitivity .

Comparación Con Compuestos Similares

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile can be compared with similar compounds, such as 7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide . While both compounds share structural similarities, their reactivity and applications may differ. For example, 7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide may have different chemical properties and uses in various fields .

Actividad Biológica

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H16N2O5 with a molecular weight of 264.28 g/mol. The compound features a chromene core structure that is known for its versatility in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds within the chromene family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. Notably:

- Gram-positive bacteria : The compound exhibits bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Inhibition : It has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

| Bacterial Strain | MIC (μM) | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 | 124.432 - 248.863 |

| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 | 124.432 - 248.863 |

2. Anticancer Properties

Chromene derivatives have been extensively studied for their anticancer potential:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression at the G2/M phase .

- Case Studies : Research has demonstrated that specific analogs can significantly reduce cell invasion and migration in cancer models .

3. Antioxidant Activity

The antioxidant properties of chromenes are also noteworthy:

- These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for preventing cellular damage associated with various diseases.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely linked to their structural features:

Propiedades

IUPAC Name |

7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-12(2)4-9(14)8-3-7(6-13)11(15)16-10(8)5-12/h3H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPNGXAMMWVHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)O2)C#N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.